molecular formula C10H8ClN3O2 B1370617 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide CAS No. 91587-71-2

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide

Cat. No.: B1370617
CAS No.: 91587-71-2
M. Wt: 237.64 g/mol
InChI Key: LAFWUHGEVDKVFY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide is a heterocyclic compound featuring an isoxazole core substituted with a 4-chlorophenyl group at position 5 and a carbohydrazide moiety at position 2. Its IUPAC name is 3-isoxazolecarboxylic acid, 5-(4-chlorophenyl)-, with CAS No. 33282-22-3 . This compound has garnered attention in medicinal chemistry due to its versatility as a precursor for synthesizing bioactive derivatives. The 4-chlorophenyl substituent enhances lipophilicity and electron-withdrawing effects, which are critical for interactions with biological targets .

Properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFWUHGEVDKVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649330
Record name 5-(4-Chlorophenyl)-1,2-oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91587-71-2
Record name 5-(4-Chlorophenyl)-1,2-oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 5-(4-chlorophenyl)isoxazole . The final step involves the reaction of 5-(4-chlorophenyl)isoxazole with hydrazine hydrate to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

2. Biology

  • Biological Activity : Studies have demonstrated that 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide exhibits potential antimicrobial and anticancer activities. It interacts with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression .
  • Mechanism of Action : The compound's mechanism involves binding to specific enzymes, modulating their activity, which can lead to significant biological effects such as inhibition of cancer cell proliferation.

3. Medicine

  • Therapeutic Potential : Ongoing research focuses on its potential as a therapeutic agent for diseases like cancer and bacterial infections. Initial studies suggest that it may enhance the efficacy of existing treatments by acting synergistically with other drugs .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Anticancer Activity : In vitro tests on various cancer cell lines have shown that derivatives of this compound can inhibit cell growth effectively. For instance, compounds derived from isoxazole structures have been noted for their selective activity against prostate cancer cells .
  • Antimicrobial Properties : Research indicates that the compound possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex organic synthesisUtilized in synthesizing novel derivatives with enhanced properties
BiologyExhibits antimicrobial and anticancer activitiesInteracts with enzymes involved in inflammation and cancer progression
MedicinePotential therapeutic agentEffective against various cancer cell lines; shows synergy with other drugs

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Analogues

Compound 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide (, compound 5) shares a similar carbohydrazide moiety but replaces the isoxazole ring with a pyrazole. While both compounds exhibit antitumor activity, the pyrazole derivative showed lower yields (72%) compared to the isoxazole analogue (80%) during synthesis . The pyrazole’s nitrogen-rich structure may favor DNA intercalation, whereas the isoxazole’s oxygen atom could enhance hydrogen bonding with enzymes like HCV NS5B polymerase .

Imidazole Derivatives

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () replaces the isoxazole with an imidazole ring. This compound demonstrated potent inhibition of nuclear sirtuins in non-small cell lung cancer (NSCLC) cells, with superior docking scores (Glide score: −9.2) compared to other sirtuin inhibitors. The imidazole’s planar structure likely improves binding to epigenetic targets, whereas the isoxazole’s rigidity may limit conformational flexibility .

1,3,4-Oxadiazole Analogues

5-(4-Chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole () features a 1,3,4-oxadiazole core. This compound’s derivatives, such as triazolo-oxadiazoles, showed enhanced antifungal activity (MIC80: 8–16 µg/mL) against Candida spp. compared to the parent isoxazole carbohydrazide, likely due to increased hydrogen-bonding capacity from the additional nitrogen atoms .

Antimicrobial Activity

Compound Class Target Microbes MIC/MFC Range (µg/mL) Key Substituents Reference
Isoxazole carbohydrazide Candida spp. 16–32 (MIC80) 4-Chlorophenyl
1,3,4-Thiadiazole Gram-positive bacteria 4–8 (MIC) Adamantyl, 4-Fluorophenyl
1,3,4-Oxadiazole M. tuberculosis 2–4 (MIC) 2-Methoxyphenyl

The 4-chlorophenyl group in isoxazole derivatives is critical for broad-spectrum activity, but fluorophenyl or methoxyphenyl substituents in oxadiazoles improve anti-tubercular potency . Adamantyl-containing thiadiazoles (e.g., compounds 4 and 5 in ) exhibit superior Gram-positive bacterial inhibition due to enhanced membrane penetration .

Antitumor Activity

  • Isoxazole carbohydrazide derivatives : Inhibit HCV NS5B polymerase at IC50 = 1.2 µM .
  • Imidazole derivatives : Suppress sirtuin activity in NSCLC cells (IC50 = 0.8 µM) .
  • Triazole-carboxylic acids : Inhibit c-Met kinase in MCF-7 cells (GP = 68.09%) .

The isoxazole scaffold’s electron-deficient nature favors enzyme inhibition, while imidazoles and triazoles target epigenetic regulators via π-π stacking .

Biological Activity

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Synthesis

This compound features a unique structure characterized by an isoxazole ring and a carbohydrazide functional group. The molecular formula is C9H8ClN3O\text{C}_9\text{H}_8\text{Cl}\text{N}_3\text{O}, indicating the presence of chlorine, which enhances its lipophilicity and potential bioavailability. The synthesis typically involves the reaction of 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde with hydrazine derivatives, leading to the formation of the carbohydrazide structure under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have shown its ability to inhibit the growth of various bacterial strains. The compound's mechanism of action appears to involve interference with bacterial enzymes, which is critical for their survival and proliferation. For example, studies suggest that it may bind to specific bacterial targets, thereby inhibiting their function .

Table 1: Antimicrobial Activity Data

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Preliminary studies indicate that it can reduce pro-inflammatory cytokine production in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

CytokineConcentration (µg/mL)% Inhibition
IL-1β10045
TNF-α5060
IL-62530

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the chlorophenyl group enhances its lipophilicity, allowing for better interaction with cell membranes and biological receptors. Research suggests that this compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways .

Case Studies

  • Antimicrobial Efficacy Against Staphylococcus aureus : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL. This highlights its potential as a novel antimicrobial agent.
  • Inflammation Model in Murine Cells : In a murine model studying inflammation, treatment with this compound resulted in a marked decrease in IL-6 levels, suggesting its potential utility in managing inflammatory conditions .

Q & A

Q. What synthetic methodologies are effective for preparing 5-(4-chlorophenyl)isoxazole-3-carbohydrazide, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves cyclocondensation of substituted hydrazides with activated carbonyl intermediates. Key steps include:

  • Core isoxazole formation : Using 4-chlorophenyl-substituted β-diketones or nitrile oxides with hydroxylamine .
  • Hydrazide coupling : Reacting the isoxazole-3-carboxylic acid intermediate with hydrazine under reflux in ethanol, monitored by TLC or HPLC for yield optimization.
  • Condition optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 hydrazine:acid) to suppress side products like unreacted esters .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify the isoxazole ring (δ 6.5–7.0 ppm for H-4) and hydrazide NH2_2 (δ 8.2–8.5 ppm).
  • FT-IR : Confirm C=O stretching (~1650 cm1^{-1}) and N–H bending (~3300 cm1^{-1}).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 264.6) .

Q. What strategies improve the solubility and formulation of this compound for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions to avoid cellular toxicity.
  • Micellar systems : Incorporate poloxamers or cyclodextrins to enhance aqueous solubility.
  • pH adjustment : Prepare buffered solutions (pH 7.4) for physiological compatibility .

Advanced Research Questions

Q. How do structural modifications to the isoxazole-hydrazide scaffold influence bioactivity, and what computational tools can predict these effects?

Answer:

  • SAR studies : Substitute the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance target binding affinity.
  • DFT calculations : Model electrostatic potential surfaces to identify nucleophilic/electrophilic sites for interaction with biological targets (e.g., enzymes) .

Q. What reaction mechanisms govern the degradation of this compound under acidic or oxidative conditions?

Answer:

  • Acidic hydrolysis : The hydrazide bond cleaves to form 5-(4-chlorophenyl)isoxazole-3-carboxylic acid and hydrazine, confirmed by LC-MS.
  • Oxidative pathways : ROS-mediated degradation generates nitroso intermediates, detectable via UV-Vis at 450 nm .

Q. How can computational reaction design (e.g., ICReDD’s methods) accelerate the discovery of novel derivatives?

Answer:

  • Quantum chemical pathfinding : Use density functional theory (DFT) to simulate transition states and identify low-energy pathways for derivatization.
  • Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., catalysts, solvents) for regioselective substitutions .

Q. What experimental design principles minimize variability in biological assays involving this compound?

Answer:

  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., concentration, incubation time) and identify significant factors.
  • Controls : Include vehicle (DMSO), positive (known inhibitors), and negative (scrambled analogs) controls to validate assay specificity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC50_{50} protocols) across studies.
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and in vivo models for physiological relevance .

Q. What stabilization strategies are effective for long-term storage of this compound?

Answer:

  • Lyophilization : Convert to a stable powder under vacuum (≤0.1 mbar) with cryoprotectants (e.g., trehalose).
  • Inert atmosphere : Store in amber vials under argon to prevent oxidation .

Q. How do multi-component reactions (MCRs) impact the scalability of synthesizing this compound?

Answer:

  • One-pot MCRs : Combine nitrile oxides, hydrazine, and 4-chlorobenzaldehyde derivatives to reduce purification steps.
  • Flow chemistry : Enhance reproducibility and yield (>80%) by controlling residence time and temperature gradients .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
Reactant of Route 2
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5-(4-Chlorophenyl)isoxazole-3-carbohydrazide

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